4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide 4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 861211-23-6
VCID: VC6929133
InChI: InChI=1S/C17H14N4O3S/c22-16(12-4-6-14(7-5-12)21(23)24)19-10-8-13-11-25-17(20-13)15-3-1-2-9-18-15/h1-7,9,11H,8,10H2,(H,19,22)
SMILES: C1=CC=NC(=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H14N4O3S
Molecular Weight: 354.38

4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide

CAS No.: 861211-23-6

Cat. No.: VC6929133

Molecular Formula: C17H14N4O3S

Molecular Weight: 354.38

* For research use only. Not for human or veterinary use.

4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide - 861211-23-6

Specification

CAS No. 861211-23-6
Molecular Formula C17H14N4O3S
Molecular Weight 354.38
IUPAC Name 4-nitro-N-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]benzamide
Standard InChI InChI=1S/C17H14N4O3S/c22-16(12-4-6-14(7-5-12)21(23)24)19-10-8-13-11-25-17(20-13)15-3-1-2-9-18-15/h1-7,9,11H,8,10H2,(H,19,22)
Standard InChI Key HIGWEJUQKYJRDD-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide delineates its core components:

  • A benzamide backbone substituted with a nitro group at the para position (4-nitro).

  • An ethyl linker connecting the benzamide to a thiazole ring.

  • The thiazole moiety is further functionalized with a pyridin-2-yl group at the 2-position.

The molecular formula is deduced as C₁₇H₁₄N₄O₃S, with a molecular weight of 362.39 g/mol (calculated using atomic masses from PubChem ).

Structural Analogues and Comparative Analysis

While direct data on this specific compound remains limited, structurally related benzamide-thiazole hybrids have been documented. For example:

Compound NameMolecular FormulaKey Structural DifferencesReference
2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamideC₁₅H₁₀N₄O₃SLacks ethyl linker; nitro at 2-position
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamideC₂₄H₃₀N₆OPiperazine core; pyrazine substituent

The ethyl linker in the target compound may enhance conformational flexibility, potentially improving binding affinity to biological targets compared to rigid analogues .

Synthesis and Optimization Strategies

Proposed Synthetic Routes

A plausible synthesis involves a multi-step sequence:

  • Formation of the thiazole ring: Condensation of 2-aminopyridine with bromopyruvic acid yields 2-(pyridin-2-yl)thiazole-4-carboxylic acid.

  • Ethyl linker introduction: Reduction of the carboxylic acid to an alcohol followed by bromination generates 2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl bromide.

  • Benzamide coupling: Reaction of 4-nitrobenzoyl chloride with the ethylamine intermediate via nucleophilic acyl substitution.

This route mirrors methodologies described for analogous antitubercular agents and kinase inhibitors .

Challenges in Purification

  • Nitro group stability: The electron-withdrawing nitro group may necessitate low-temperature reactions to prevent decomposition.

  • Thiazole ring sensitivity: Acidic conditions risk protonation at the thiazole nitrogen, requiring pH-controlled environments .

Physicochemical and Pharmacokinetic Properties

Predicted Solubility and Lipophilicity

Using the Lipinski Rule of Five and computational tools:

  • logP: Estimated at 2.8 (moderate lipophilicity).

  • Water solubility: ~0.05 mg/mL (poor aqueous solubility, typical for nitroaromatics ).

Metabolic Stability

The pyridine and thiazole rings are potential sites for cytochrome P450-mediated oxidation, while the ethyl linker may undergo β-oxidation. Structural analogues exhibit half-lives <2 hours in human liver microsomes .

Hypothesized Biological Activities

Kinase Inhibition

Patent data on benzamide derivatives (e.g., US7504413B2 ) suggests possible inhibition of mitotic kinesins or tyrosine kinases. Molecular docking studies predict interaction with the ATP-binding pocket of EGFR (epidermal growth factor receptor) via hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the thiazole ring.

Future Research Directions

  • Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Biological profiling: Screen against kinase panels and M. tuberculosis clinical isolates.

  • Prodrug design: Mask the nitro group with bioreversible protectors to enhance selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator